molecular formula C10H8N2O3 B12639371 2-(2-Methyl-5-nitrophenyl)-1,3-oxazole

2-(2-Methyl-5-nitrophenyl)-1,3-oxazole

Cat. No.: B12639371
M. Wt: 204.18 g/mol
InChI Key: KADIKQLNYUHFIY-UHFFFAOYSA-N
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Description

2-(2-Methyl-5-nitrophenyl)-1,3-oxazole is an organic compound that belongs to the class of oxazoles Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of a methyl group and a nitro group attached to the phenyl ring, which is further connected to the oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methyl-5-nitrophenyl)-1,3-oxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-methyl-5-nitrobenzoyl chloride with an amine, followed by cyclization to form the oxazole ring. The reaction conditions often involve the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is typically carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methyl-5-nitrophenyl)-1,3-oxazole can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The methyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.

    Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Halogenating agents, nitrating agents, and other electrophiles.

    Cyclization: Strong acids or bases, depending on the specific reaction pathway.

Major Products Formed

    Reduction: 2-(2-Amino-5-methylphenyl)-1,3-oxazole.

    Substitution: Various substituted oxazoles depending on the electrophile used.

    Cyclization: More complex heterocyclic compounds.

Scientific Research Applications

2-(2-Methyl-5-nitrophenyl)-1,3-oxazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-(2-Methyl-5-nitrophenyl)-1,3-oxazole depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-5-nitrophenol: Similar structure but lacks the oxazole ring.

    2-Methyl-5-nitroaniline: Contains an amino group instead of the oxazole ring.

    2-Methyl-5-nitrobenzaldehyde: Contains an aldehyde group instead of the oxazole ring.

Uniqueness

2-(2-Methyl-5-nitrophenyl)-1,3-oxazole is unique due to the presence of both the oxazole ring and the nitro group, which confer specific chemical and biological properties

Properties

Molecular Formula

C10H8N2O3

Molecular Weight

204.18 g/mol

IUPAC Name

2-(2-methyl-5-nitrophenyl)-1,3-oxazole

InChI

InChI=1S/C10H8N2O3/c1-7-2-3-8(12(13)14)6-9(7)10-11-4-5-15-10/h2-6H,1H3

InChI Key

KADIKQLNYUHFIY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])C2=NC=CO2

Origin of Product

United States

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